1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one: is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring attached to a dimethylamino group through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the condensation of 7-amino-1,3-benzoxazole with a suitable aldehyde or ketone in the presence of a base. One common method involves the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In biological systems, the compound’s fluorescent properties can be used to track and visualize cellular processes.
Comparison with Similar Compounds
1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one: can be compared with other benzoxazole derivatives such as:
- (2E)-1-(1,3-benzoxazol-5-yl)-3-(dimethylamino)prop-2-en-1-one
- (2E)-1-(1,3-benzoxazol-6-yl)-3-(dimethylamino)prop-2-en-1-one
- (2E)-1-(1,3-benzoxazol-4-yl)-3-(dimethylamino)prop-2-en-1-one
These compounds share similar structural features but differ in the position of the benzoxazole ring attachment, which can influence their chemical reactivity and biological activity. The unique positioning of the benzoxazole ring in This compound
Properties
IUPAC Name |
(E)-1-(1,3-benzoxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)7-6-11(15)9-4-3-5-10-12(9)16-8-13-10/h3-8H,1-2H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWRYUOWTBLHIN-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C2C(=CC=C1)N=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C2C(=CC=C1)N=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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